methyl [3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]acetate
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Overview
Description
Methyl [3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]acetate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a nitro group at position 3 and an isopropyl group at position 5 on the pyrazole ring, with a methyl acetate group attached to the nitrogen at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]acetate typically involves the reaction of 3-nitro-5-(propan-2-yl)-1H-pyrazole with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl [3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Nucleophilic Addition: The pyrazole ring can participate in nucleophilic addition reactions due to the electron-withdrawing nature of the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Nucleophilic Addition: Various nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 3-amino-5-(propan-2-yl)-1H-pyrazol-1-yl acetate.
Hydrolysis: 3-nitro-5-(propan-2-yl)-1H-pyrazole-1-acetic acid.
Scientific Research Applications
Methyl [3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of methyl [3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl acetate: Similar structure with an imidazole ring instead of a pyrazole ring.
3-Nitro-5-(propan-2-yl)-1H-pyrazole: Lacks the methyl acetate group.
Methyl 3-nitro-1H-pyrazol-1-yl acetate: Lacks the isopropyl group.
Uniqueness
Methyl [3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]acetate is unique due to the combination of its nitro, isopropyl, and methyl acetate groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H13N3O4 |
---|---|
Molecular Weight |
227.22 g/mol |
IUPAC Name |
methyl 2-(3-nitro-5-propan-2-ylpyrazol-1-yl)acetate |
InChI |
InChI=1S/C9H13N3O4/c1-6(2)7-4-8(12(14)15)10-11(7)5-9(13)16-3/h4,6H,5H2,1-3H3 |
InChI Key |
DLRZWEPNLBBMSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1CC(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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